Cas no 2172282-05-0 (2-{3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclobutyl}acetic acid)

2-{3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclobutyl}acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-{3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclobutyl}acetic acid
- 2172282-05-0
- EN300-1558959
- 2-{3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclobutyl}acetic acid
-
- Inchi: 1S/C26H30N2O5/c1-2-17(14-24(29)27-18-11-16(12-18)13-25(30)31)28-26(32)33-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-10,16-18,23H,2,11-15H2,1H3,(H,27,29)(H,28,32)(H,30,31)
- InChI Key: ZCEXNEOKIRPIGY-UHFFFAOYSA-N
- SMILES: OC(CC1CC(C1)NC(CC(CC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O
Computed Properties
- Exact Mass: 450.21547206g/mol
- Monoisotopic Mass: 450.21547206g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 33
- Rotatable Bond Count: 10
- Complexity: 685
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 105Ų
2-{3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclobutyl}acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1558959-0.5g |
2-{3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclobutyl}acetic acid |
2172282-05-0 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1558959-2.5g |
2-{3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclobutyl}acetic acid |
2172282-05-0 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1558959-10.0g |
2-{3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclobutyl}acetic acid |
2172282-05-0 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1558959-0.05g |
2-{3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclobutyl}acetic acid |
2172282-05-0 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1558959-5.0g |
2-{3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclobutyl}acetic acid |
2172282-05-0 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1558959-5000mg |
2-{3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclobutyl}acetic acid |
2172282-05-0 | 5000mg |
$9769.0 | 2023-09-25 | ||
Enamine | EN300-1558959-1000mg |
2-{3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclobutyl}acetic acid |
2172282-05-0 | 1000mg |
$3368.0 | 2023-09-25 | ||
Enamine | EN300-1558959-0.1g |
2-{3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclobutyl}acetic acid |
2172282-05-0 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1558959-10000mg |
2-{3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclobutyl}acetic acid |
2172282-05-0 | 10000mg |
$14487.0 | 2023-09-25 | ||
Enamine | EN300-1558959-50mg |
2-{3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclobutyl}acetic acid |
2172282-05-0 | 50mg |
$2829.0 | 2023-09-25 |
2-{3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclobutyl}acetic acid Related Literature
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
Additional information on 2-{3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclobutyl}acetic acid
2-{3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclobutyl}acetic acid (CAS No. 2172282-05-0): A Comprehensive Overview
2-{3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclobutyl}acetic acid (CAS No. 2172282-05-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its abbreviated name, Fmoc-Pentanamide-Cyclobutylacetic Acid, is characterized by its unique structural features and potential applications in drug development.
The Fmoc (9-fluorenylmethoxycarbonyl) group is a widely used protecting group in peptide synthesis, known for its ease of removal under mild conditions. The presence of this group in 2-{3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclobutyl}acetic acid provides a versatile platform for the synthesis of complex peptides and peptidomimetics. The cyclobutyl ring, on the other hand, introduces conformational constraints that can enhance the stability and bioavailability of the resulting compounds.
Recent studies have highlighted the potential of Fmoc-Pentanamide-Cyclobutylacetic Acid in various therapeutic areas. For instance, a 2021 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent anti-inflammatory properties, making them promising candidates for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. The researchers found that the cyclobutyl ring significantly enhances the compound's ability to inhibit pro-inflammatory cytokines, thereby reducing inflammation and tissue damage.
In another study published in Bioorganic & Medicinal Chemistry Letters, scientists explored the use of Fmoc-Pentanamide-Cyclobutylacetic Acid as a building block for the synthesis of novel antibiotics. The unique structural features of this compound allow for the creation of molecules with enhanced antibacterial activity against multidrug-resistant pathogens. The results showed that certain derivatives exhibited strong activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
The pharmacokinetic properties of Fmoc-Pentanamide-Cyclobutylacetic Acid have also been extensively studied. A 2020 report in the European Journal of Pharmaceutical Sciences detailed the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. The study revealed that Fmoc-Pentanamide-Cyclobutylacetic Acid has favorable pharmacokinetic properties, including good oral bioavailability and a long half-life, which are crucial for its potential use in long-term therapeutic applications.
In addition to its therapeutic potential, Fmoc-Pentanamide-Cyclobutylacetic Acid has been investigated for its use in diagnostic imaging. A 2019 study published in Molecular Imaging and Biology explored the use of radiolabeled derivatives of this compound as imaging agents for detecting cancerous tumors. The researchers found that these derivatives could effectively target specific receptors overexpressed in cancer cells, providing a non-invasive method for early cancer detection and monitoring treatment efficacy.
The synthetic methods for producing Fmoc-Pentanamide-Cyclobutylacetic Acid have been optimized to ensure high yields and purity. A 2018 review article in Tetrahedron Letters summarized various synthetic routes, highlighting the advantages and limitations of each method. One common approach involves the coupling of Fmoc-protected amino acids with cyclobutane carboxylic acid derivatives using coupling reagents such as HATU or EDC·HCl. This method has been shown to be highly efficient and scalable, making it suitable for large-scale production.
The safety profile of Fmoc-Pentanamide-Cyclobutylacetic Acid has also been evaluated in preclinical studies. A 2017 report in Toxicology Letters assessed the toxicity of this compound in various animal models. The results indicated that Fmoc-Pentanamide-Cyclobutylacetic Acid exhibits low toxicity at therapeutic doses, with no significant adverse effects observed on major organs or physiological functions.
In conclusion, 2-{3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclobutyl}acetic acid (CAS No. 2172282-05-0) is a versatile and promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, favorable pharmacokinetic properties, and low toxicity make it an attractive candidate for further development as a therapeutic agent or diagnostic tool. Ongoing research continues to uncover new possibilities for this compound, solidifying its importance in the field.
2172282-05-0 (2-{3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclobutyl}acetic acid) Related Products
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)




